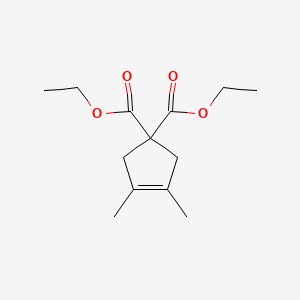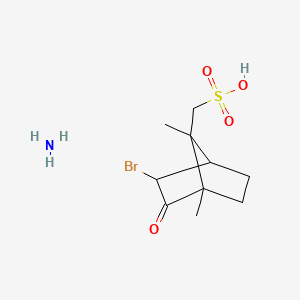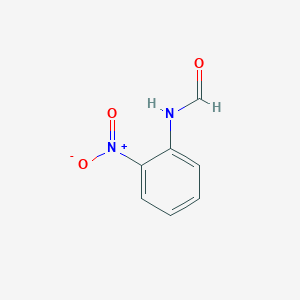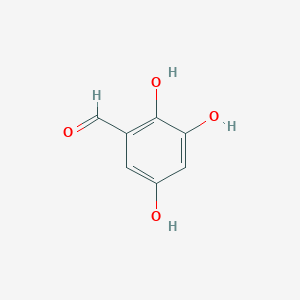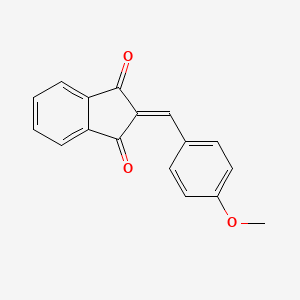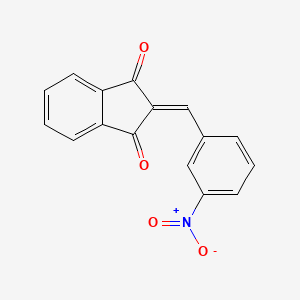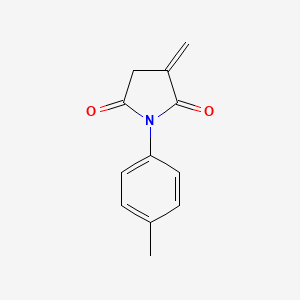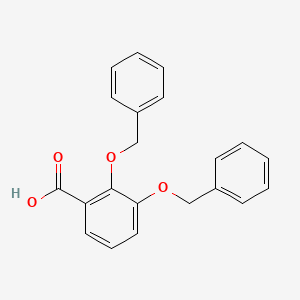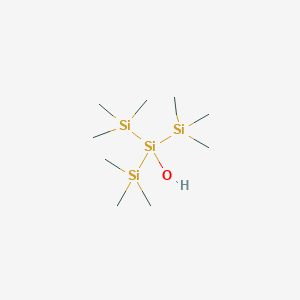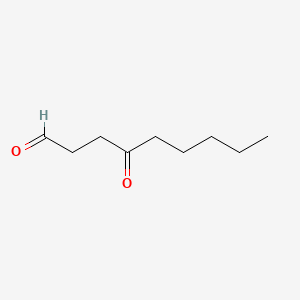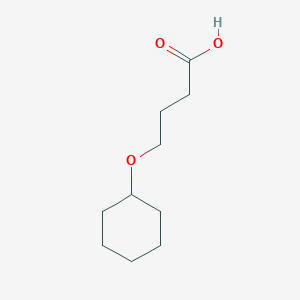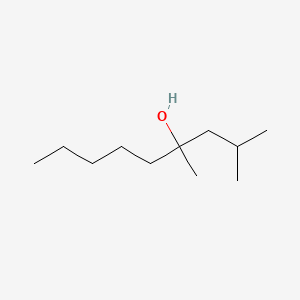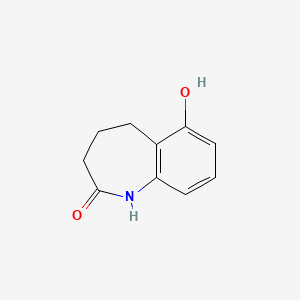
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Overview
Description
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a compound with the CAS Number: 74887-79-9 . It has a molecular weight of 177.2 and is a powder at room temperature .
Synthesis Analysis
The synthesis of the racemic 6-aryloxymethyl-5-hydroxy-2,3,4,5- [1H]-2-tetrahydrobenzazepin-4-one 2, for evaluation as a muscarinic (M3) antagonist, is described . The compound was prepared from 2,6-dimethyl-1-bromobenzene .Molecular Structure Analysis
The structure of the compound was confirmed by an X-ray crystal structure of its 2- (4-bromophenylsulfonyl) analogue . The InChI Code is 1S/C10H11NO2/c12-9-5-2-4-8-7 (9)3-1-6-10 (13)11-8/h2,4-5,12H,1,3,6H2, (H,11,13) .Chemical Reactions Analysis
The ring expansion rearrangement of (1 E)-6-methoxy-3,4-dihydro-naphthalene-1 (2H)-one oxime always produces a mixture of two isomers, and 2,3,4,5-tetrahydro-7-methoxy-1- H -2-benzazepin-1-one as the major product in the mixture of the two possible isomeric benzazepinones .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 177.2 and its InChI Code is 1S/C10H11NO2/c12-9-5-2-4-8-7 (9)3-1-6-10 (13)11-8/h2,4-5,12H,1,3,6H2, (H,11,13) .Scientific Research Applications
Chemistry and Biological Activity
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, as a compound within the class of 3-benzazepines, has been explored for its structure-activity relationships, showing notable cytotoxicity to human promyelotic leukaemia HL-60 cells. Compounds within this class have demonstrated the capability to produce radicals, enhance the decay of ascorbic acid in rat brain homogenate, form complexes with DNA, inhibit the multidrug resistance P-glycoprotein efflux pump, and show inhibitory effects against reverse transcriptase of Moloney leukemia. Such findings underline the potential of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivatives in medicinal chemistry for treating various diseases including cancer and viral infections (Kawase, Saito, & Motohashi, 2000).
Pharmacological Significance
The pharmacological landscape of benzazepine derivatives, including 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, is broad, encompassing areas such as neurology, psychiatry, and oncology. Their interaction with dopamine receptors, as well as their potential effects on cognitive enhancement and the possibility of treating neuronal disorders like Alzheimer's and Parkinson's disease, are of significant interest. These derivatives' unique properties and biological activities highlight their potential as templates for drug development, offering new pathways for treating complex disorders (Braszko, 2010).
Environmental Implications
The environmental presence and fate of benzodiazepine derivatives, including potentially 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, raise concerns regarding their persistence and transformation in aquatic environments. Studies have focused on the detection, removal efficiency, and identification of transformation products during water treatment processes. These investigations are crucial for understanding the environmental impact of pharmaceuticals and developing effective strategies for their removal from wastewater and surface waters (Kosjek et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
6-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYNTMTYLLVDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433105 | |
| Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
CAS RN |
74887-79-9 | |
| Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

